3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid
Overview
Description
“3-(furan-3-yl)propanoic acid” is a chemical compound with the CAS Number: 90048-04-7 . It has a molecular weight of 140.14 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for “3-(furan-3-yl)propanoic acid” is 3-(3-furyl)propanoic acid . The InChI code for this compound is 1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) .
Physical And Chemical Properties Analysis
The physical form of “3-(furan-3-yl)propanoic acid” is a powder . It has a melting point of 62-66 degrees Celsius . The molecular weight of this compound is 140.14 .
Scientific Research Applications
FPCA has been studied for its potential use in a variety of scientific research applications. FPCA has been studied for its ability to inhibit the growth of certain bacteria, fungi, and parasites. In addition, FPCA has been studied for its potential as an anti-inflammatory, anti-bacterial, and anti-cancer agent. FPCA has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
Mechanism of Action
Target of Action
Similar compounds have demonstrated antimicrobial activity against yeast-like fungi candida albicans .
Mode of Action
It is suggested that the compound may interact with its targets through electrophilic species in transformations .
Biochemical Pathways
It is known that similar compounds can suppress escherichia coli and staphylococcus aureus , indicating that they may affect the biochemical pathways of these organisms.
Result of Action
Similar compounds have demonstrated good antimicrobial activity against yeast-like fungi candida albicans .
Action Environment
It is known that similar compounds can suppress escherichia coli and staphylococcus aureus , suggesting that they may be effective in various environmental conditions.
Advantages and Limitations for Lab Experiments
FPCA has several advantages for use in laboratory experiments. FPCA is relatively inexpensive and easy to synthesize. In addition, FPCA has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, FPCA also has some limitations. FPCA is relatively unstable, making it difficult to store and transport. In addition, the mechanism of action of FPCA is not yet fully understood, making it difficult to predict the effects of FPCA on a given system.
Future Directions
The potential future directions for FPCA are numerous. FPCA could be further studied for its ability to inhibit the growth of certain bacteria, fungi, and parasites. In addition, FPCA could be studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. FPCA could also be studied for its potential use in the development of novel anti-inflammatory, anti-bacterial, and anti-cancer agents. Finally, FPCA could be studied for its potential use as a dietary supplement or food additive.
Safety and Hazards
properties
IUPAC Name |
3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMMETSQEKZWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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